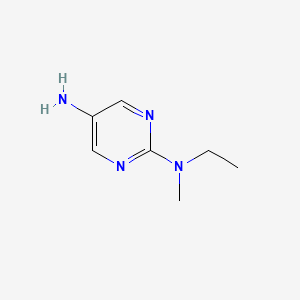
N2-Ethyl-N2-methylpyrimidine-2,5-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“N2-Ethyl-N2-methylpyrimidine-2,5-diamine” is a chemical compound with the molecular formula C7H12N4 and a molecular weight of 152.2 g/mol . It is offered by various chemical suppliers, including Synblock and Biosynth .
Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 152.2 g/mol . Further physical and chemical properties, such as melting point, boiling point, and density, are not available in the search results .Scientific Research Applications
Antiviral Activity
N2-Ethyl-N2-methylpyrimidine-2,5-diamine derivatives have been studied for their potential in antiviral therapy. Research by Hocková et al. (2003) explored 2,4-diamino-6-hydroxypyrimidines substituted at position 5 with various groups, including methyl. These compounds showed marked inhibition of retrovirus replication in cell culture, suggesting potential applications in treating viral infections like HIV (Hocková et al., 2003).
Polyamine Analogue-Induced Programmed Cell Death
This compound and its analogues have been studied for their role in programmed cell death, especially in cancer cells. Ha et al. (1997) discovered that certain polyamine analogues, such as N1-ethyl-N11-[(cyclopropyl)methyl]-4,8,-diazaundecane, induce programmed cell death in sensitive cells. This mechanism is of significant interest in developing new antineoplastic agents (Ha et al., 1997).
Self-Assembly of Nanofibers
Shimizu et al. (2001) investigated the self-assembly of nanofibers from 1,ω-nucleobase bolaamphiphiles, including this compound derivatives. This research highlights the potential of such compounds in the development of novel materials through molecular self-assembly (Shimizu et al., 2001).
Catalysis and Molecular Structure
Research by Beloglazkina et al. (2005) explored the complexation of 5-acylpyrimidine-4-thiones with aliphatic diamines, including this compound, in the presence of metal salts. This work contributes to understanding catalytic processes and molecular structures in chemical reactions (Beloglazkina et al., 2005).
Inhibitors of Dihydrofolate Reductase
Robson et al. (1997) synthesized and evaluated 2,4-diamino-5-aryl-6-ethylpyrimidines as inhibitors of dihydrofolate reductase from Pneumocystis carinii and Toxoplasma gondii. These compounds have potential applications in treating infections and as antitumor agents (Robson et al., 1997).
properties
IUPAC Name |
2-N-ethyl-2-N-methylpyrimidine-2,5-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4/c1-3-11(2)7-9-4-6(8)5-10-7/h4-5H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSPYNFNHKBXVRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)C1=NC=C(C=N1)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

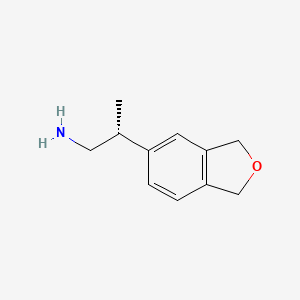
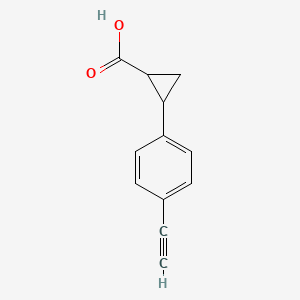
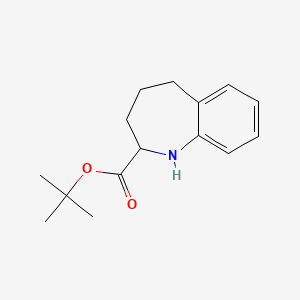
![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2914865.png)
![(Z)-N-(4-chloro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)pivalamide](/img/structure/B2914869.png)
![3-Propylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2914871.png)
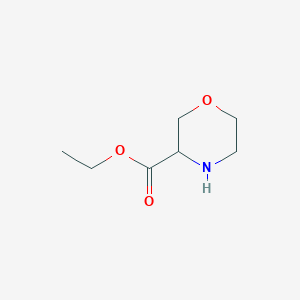


![4-Amino-N-[2-(diethylamino)ethyl]-1-(2-fluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2914875.png)
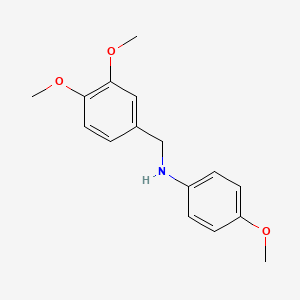
![2-chloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]-6-fluorobenzamide](/img/structure/B2914877.png)

![N-[(5-benzoylthiophen-2-yl)methyl]-5-bromothiophene-2-sulfonamide](/img/structure/B2914883.png)